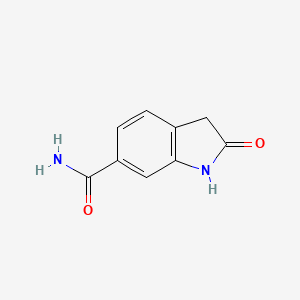

2-Oxoindoline-6-carboxamide

Description

Contextualizing 2-Oxoindoline-6-carboxamide within the Indoline (B122111) Scaffold in Medicinal Chemistry

The indoline scaffold, a heterocyclic motif consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the field of medicinal chemistry. ekb.eg This structural framework is prevalent in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. ekb.eg Its significance stems from its structural versatility and its ability to serve as a "privileged scaffold," a term used to describe molecular structures that can bind to a variety of biological targets with high affinity. researchgate.netnih.gov The indoline nucleus is a key component in compounds developed for diverse therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. ekb.egmdpi.com

The 2-oxoindoline core, a derivative of indoline featuring a carbonyl group at the C-2 position, is of particular interest to researchers. rsc.org This modification introduces a lactam functionality which can significantly influence the molecule's chemical properties and biological interactions. The presence of the oxo group has been associated with increased cytotoxicity in cancer cells. mdpi.com this compound is a specific derivative within this class, characterized by a carboxamide group (-CONH2) attached at the 6th position of the oxoindoline ring. This functional group enhances the molecule's potential for forming hydrogen bonds, which can improve its affinity for biological targets and influence its pharmacokinetic profile. mdpi.com The strategic placement of the carboxamide group on the benzene ring portion of the scaffold allows for further structural modifications, making this compound a valuable building block in the synthesis of more complex and targeted therapeutic agents. mdpi.comresearchgate.net

The utility of the indoline and oxoindoline scaffold is evident in numerous clinically approved drugs and investigational compounds. For instance, derivatives have been developed as potent inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. nih.gov The structural features of this compound, combining the established indoline core with a reactive carboxamide handle, position it as a key intermediate for creating novel molecules with significant therapeutic potential. tdcommons.orgchiralen.com

Historical Perspective of Indole (B1671886) and Oxindole (B195798) Derivatives in Bioactive Compound Research

The scientific journey of indole and its derivatives began in the 19th century, fundamentally linked to the study of the dye indigo (B80030). wikipedia.orgatamanchemicals.com In a series of pivotal experiments, the renowned chemist Adolf von Baeyer first converted indigo to isatin (B1672199) and subsequently to oxindole. wikipedia.orgatamanchemicals.com The final step in this early exploration occurred in 1866 when Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed the correct chemical structure for indole. wikipedia.orgatamanchemicals.comnih.gov For the remainder of the 19th century, certain indole derivatives remained important as dyestuffs. atamanchemicals.com

The 20th century marked a significant shift in the perception and application of indole chemistry. atamanchemicals.com Interest intensified dramatically in the 1930s with the discovery that the indole nucleus is a fundamental component of many vital biomolecules and natural products. wikipedia.org Researchers identified the indole structure in the essential amino acid tryptophan, the neurotransmitter serotonin, and various important alkaloids. nih.govwikipedia.orgirjmets.com This realization spurred extensive research into the chemistry of indole, leading to the development of a vast number of synthetic derivatives with diverse biological activities. nih.gov

The development of synthetic methodologies was crucial to this expansion. The Fischer indole synthesis, discovered by Emil Fischer in 1883, became one of the oldest and most reliable methods for preparing substituted indoles and remains widely used today. wikipedia.orgatamanchemicals.comirjmets.com Other significant synthetic routes, such as the Leimgruber–Batcho indole synthesis developed in 1976, provided efficient ways to produce a variety of indole derivatives. wikipedia.orgirjmets.com This growing synthetic accessibility allowed medicinal chemists to explore the therapeutic potential of the indole and oxindole scaffolds extensively, leading to the discovery of drugs for treating cancer, hypertension, and microbial infections. mdpi.comnih.gov The oxindole core, in particular, has been recognized as a key pharmacophore in the development of targeted anticancer agents. rsc.org

Table 1: Key Milestones in Indole/Oxindole Research

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1866 | First synthesis of indole from oxindole | Adolf von Baeyer | Established the chemical relationship between these core structures. wikipedia.orgatamanchemicals.comnih.gov |

| 1883 | Development of the Fischer indole synthesis | Emil Fischer | Provided a versatile and widely used method for synthesizing indole derivatives. wikipedia.orgatamanchemicals.com |

| 1930s | Identification of the indole nucleus in key biomolecules | Various | Revealed the biological importance of the indole scaffold (e.g., in tryptophan). wikipedia.org |

Rationale and Significance of Investigating this compound

The investigation of this compound is driven by its strategic importance as a versatile chemical intermediate and the established biological significance of the oxoindoline scaffold. rsc.orgtdcommons.org The core structure is a recurring motif in a variety of bioactive molecules, and the specific functional groups of this compound—the lactam within the oxoindoline ring and the carboxamide at the C-6 position—make it a highly valuable precursor in drug discovery and development. mdpi.comchiralen.com

A primary rationale for its investigation lies in its role as a key building block for complex pharmaceutical agents. For example, the closely related compound, methyl 2-oxoindoline-6-carboxylate, is a crucial intermediate in the synthesis of Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of certain cancers and pulmonary fibrosis. tdcommons.org The carboxamide moiety of this compound offers a reactive site for further chemical modifications, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR). mdpi.comresearchgate.net

Furthermore, derivatives of this compound have themselves been the subject of significant research. Patent literature indicates that derivatives have been investigated as potential inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK) and as blockers of the Kv1.3 potassium shaker channel, which are targets for cancer and autoimmune diseases, respectively. chiralen.com For instance, (Z)-N-ethyl-N-methyl-3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxamide has been studied for its potential anti-cancer activity. ontosight.ai The synthesis of various 3-methylene-2-oxoindoline-5-carboxamide derivatives has also yielded compounds with potent inhibitory activity against cancer cell lines. researchgate.net

The significance of this compound is therefore twofold: it serves as a foundational element for constructing established and novel therapeutic agents, and its direct derivatives have shown promise in targeting critical biological pathways implicated in major diseases. The compound's chemical tractability and the proven track record of the oxoindoline scaffold in medicinal chemistry provide a strong impetus for its continued academic and industrial research.

Table 2: Investigational Areas of this compound Derivatives

| Derivative Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Arylmethylene heterocyclic compounds | Kv1.3 potassium shaker channel blockers | chiralen.com |

| Indolinone derivatives | Maternal embryonic leucine zipper kinase (MELK) inhibitors | chiralen.com |

| Substituted 3-methylene-2-oxoindoline carboxamides | Anti-cancer agents | researchgate.netontosight.ai |

| N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide | Anticancer and antioxidant agents | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)6-2-1-5-4-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,13)(H,11,12) |

InChI Key |

JKRLIEWZAFGFGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)N)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxoindoline 6 Carboxamide and Analogues

Strategies for Constructing the 2-Oxoindoline Core with C6-Substitution

The formation of the bicyclic 2-oxoindoline (or oxindole) nucleus is the foundational stage of the synthesis. Various strategies have been developed to achieve this, often involving intramolecular cyclization reactions where the C6-substituent is incorporated either before or after the ring formation.

The construction of the 2-oxoindoline core typically relies on intramolecular cyclization, where a suitably substituted benzene (B151609) derivative undergoes ring closure to form the fused five-membered lactam ring.

One established method involves the reductive cyclization of a substituted nitro-phenylacetic acid derivative. For instance, (4-cyano-2-nitro-phenyl)acetic acid can be subjected to reducing conditions, which simultaneously reduces the nitro group to an amine and facilitates an intramolecular amidation to form the oxindole (B195798) ring. google.com

Another prominent strategy is the palladium-catalyzed intramolecular α-arylation of amides. This method involves the cyclization of α-chloroacetanilides or N-arylpropiolamides, where a palladium catalyst facilitates the formation of a carbon-carbon or carbon-nitrogen bond to close the ring. rsc.orgorganic-chemistry.org For example, N-tosylphenylacetamide derivatives can be treated with palladium(II) acetate (B1210297) and copper(II) acetate to yield 3,3-disubstituted oxindoles through the intramolecular metallation of an aromatic C-H bond followed by C-N bond formation. oup.com This approach is valued for its efficiency and tolerance of various functional groups. organic-chemistry.orgberkeley.edu

A summary of selected cyclization strategies is presented below.

| Strategy | Precursor Type | Key Reagents/Catalysts | Description |

| Reductive Cyclization | Substituted 2-nitrophenylacetic acid | H₂, Pd/C or other reducing agents | The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the acetic acid side chain to form the lactam ring. google.com |

| Intramolecular α-Arylation | N-(2-halophenyl) amides | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), Base | A C-C bond is formed between the α-carbon of the amide and the aryl halide position, creating the oxindole structure. berkeley.eduacs.org |

| C-H Bond Amidation | N-Aryl acetamides | Pd(OAc)₂, Cu(OAc)₂ | A palladium-catalyzed intramolecular C-H activation/amination sequence forms the C-N bond of the lactam ring. oup.com |

| Phenoxide Cyclization | N-(3-hydroxy)monoanilide of maleic esters | Base (e.g., t-BuOK), Aerobic oxidation | A base-promoted cyclization of a phenoxide intermediate followed by oxidation yields functionalized 6-hydroxy-2-oxindoles. acs.org |

To synthesize 2-oxoindoline-6-carboxamide, the carboxylic acid or a precursor group (like a nitrile or ester) must be present at the C6 position of the benzene ring. This functionality is typically introduced early in the synthetic sequence on the starting aniline (B41778) or benzene derivative.

A common precursor for this compound is methyl 2-oxoindoline-6-carboxylate. innospk.com The synthesis of this key intermediate can start from 4-amino-3-methylbenzoic acid. chemimpex.comchemimpex.com A more direct route begins with a substituted benzonitrile, such as 4-methyl-3-nitro-benzonitrile. Through a chain prolongation step followed by reductive cyclization, the oxindole scaffold is formed. The nitrile group at C6 is then saponified (hydrolyzed) to a carboxylic acid, which can be subsequently esterified to yield the desired methyl 2-oxoindoline-6-carboxylate. google.com

Alternatively, a multi-step process starting from 3-nitro-benzoic acid can be employed. This route involves:

Esterification of 3-nitro-benzoic acid.

Electrophilic substitution to introduce a chloroacetic acid methyl ester group, yielding 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester.

A final hydrogenation step that simultaneously reduces the nitro group and induces intramolecular amidation to form the 6-methoxycarbonyl-2-oxindole. google.com

These precursor synthesis strategies ensure that the crucial C6-carboxamide functionality, or a group that can be easily converted to it, is correctly positioned on the oxindole core.

Amidation Reactions for the Formation of this compound

The final key step in the synthesis is the formation of the carboxamide group at the C6 position. This is typically achieved by converting the C6-carboxylic acid (or its corresponding ester) into an amide.

Amide bond formation is one of the most fundamental reactions in organic chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is accomplished using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents belong to several classes, including carbodiimides and aminium/uronium or phosphonium (B103445) salts.

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov

Aminium/Uronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. fishersci.co.ukpeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIEA) to form a highly activated ester, which rapidly reacts with the amine to form the amide bond with minimal side reactions and often reduced racemization. peptide.comresearchgate.net

The choice of reagent and reaction conditions depends on the specific substrates, particularly the reactivity of the amine and the presence of other sensitive functional groups in the molecule. nih.gov

| Coupling Reagent Class | Examples | Common Additives/Base | Mechanism of Action |

| Carbodiimides | EDC, DCC | HOBt, DMAP | Forms a reactive O-acylisourea intermediate. nih.gov |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIEA, TEA | Forms a highly activated acyl-tetramethylisouronium or similar species. fishersci.co.ukpeptide.compeptide.com |

| Phosphonium Salts | PyBOP, BOP | DIEA, TEA | Forms a reactive phosphonium ester intermediate. |

The versatility of the amidation reaction allows for the synthesis of a wide array of substituted this compound derivatives. By selecting different primary or secondary amines for the coupling reaction, diverse functional groups can be introduced onto the amide nitrogen. This chemical diversity is crucial in fields like drug discovery, where small structural changes can significantly impact biological activity.

For example, in the synthesis of the drug Nintedanib, the precursor methyl 2-oxoindoline-6-carboxylate is first elaborated at the C3 position. The resulting complex indolinone intermediate, which still contains the C6-ester, is then hydrolyzed to the carboxylic acid and subsequently coupled with a specific complex amine, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to form the final substituted carboxamide structure. tandfonline.com

The general applicability of this approach means that a library of derivatives can be created by reacting 2-oxoindoline-6-carboxylic acid with various amines, as illustrated in the table below.

| Amine Reactant | Resulting Substituent (R) on -CONH-R | Derivative Class |

| Ammonia (NH₃) | -H | Primary Carboxamide |

| Methylamine (CH₃NH₂) | -CH₃ | N-Methyl Carboxamide |

| Aniline (C₆H₅NH₂) | -C₆H₅ | N-Phenyl Carboxamide |

| Benzylamine (C₆H₅CH₂NH₂) | -CH₂C₆H₅ | N-Benzyl Carboxamide |

| Piperidine | -(CH₂)₅- (forms a piperidinyl amide) | N-Cyclic Amide |

Advanced Synthetic Approaches and Chemo-diversity Generation

Beyond the classical synthetic routes, advanced methodologies are continuously being developed to construct the oxindole scaffold with greater efficiency, atom economy, and stereochemical control. These approaches are pivotal for generating chemical diversity for screening and lead optimization.

Palladium-catalyzed domino reactions offer a powerful strategy for building complex oxindoles. These processes combine multiple bond-forming events in a single synthetic operation. For instance, alkene-tethered carbamoyl (B1232498) chlorides can undergo a Pd-catalyzed domino-Heck cyclization followed by nucleophilic trapping to create diverse functionalized oxindoles. rsc.org Similarly, palladium-catalyzed amidative cyclization of 2-(alkynyl)aryl isocyanates with amides can stereoselectively produce 3-(amidoalkylidene)oxindoles. acs.org

Multicomponent reactions (MCRs) are another highly efficient strategy for generating molecular complexity. MCRs involve combining three or more starting materials in a one-pot reaction to form a product that contains portions of all reactants. d-nb.info Lewis acid-catalyzed three-component reactions of isatins with two different 1,3-dicarbonyl compounds can produce complex spirooxindole derivatives. nih.govnih.gov These methods are particularly valuable for rapidly building libraries of structurally diverse compounds. researchgate.net

Other modern approaches include:

Radical Cyclizations : Photochemical or radical initiator-promoted cyclizations provide metal-free pathways to the oxindole core. researchgate.net

C-H Functionalization : Direct functionalization of C-H bonds to form the oxindole ring, such as through palladium-catalyzed aromatic C-H alkenylation, avoids the need for pre-functionalized starting materials like aryl halides. rsc.org

Three-component reactions using N-(arylsulfonyl)acrylamides, a sulfur dioxide surrogate, and phenyldiazonium salts can access sulfonated oxindoles through a radical-mediated cascade. nih.gov

These advanced methods not only provide novel entry points to the this compound scaffold and its analogues but also enable the construction of derivatives with complex substitution patterns and stereochemistry that are difficult to access through traditional means.

Stereoselective Synthesis of Chiral 2-Oxoindoline Derivatives

The synthesis of enantioenriched 2-oxoindoline derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Significant efforts have been directed towards the development of stereoselective methods to control the configuration of stereocenters within the oxindole framework.

One notable approach involves the use of bifunctional organocatalysts. For instance, a Michael-Mannich cascade reaction catalyzed by a bifunctional thiourea (B124793) has been employed to synthesize enantioenriched spirocyclic oxindoles bearing four consecutive stereogenic centers. researchgate.net This method has demonstrated high yields (up to 99%) and excellent stereoselectivities, achieving diastereomeric ratios of over 20:1 and enantiomeric excess greater than 99%. researchgate.net The complexity of creating multiple chiral centers in a single transformation highlights the efficiency of this cascade strategy. researchgate.net

Another advanced strategy is the stereodivergent synthesis of allylic all-carbon quaternary centers, which can be challenging to construct. A bimetallic iridium/magnesium-catalyzed allylic alkylation has been developed for the diastereoselective construction of these complex structures. acs.org This dual-catalysis approach allows for the independent control over the configuration of stereocenters, enabling access to all four possible stereoisomers of the α-allylated products. acs.org For example, by selecting the appropriate enantiomer of the phosphoramidite (B1245037) ligand, either the (2S, 3S) or the complementary diastereomer can be obtained as the major product with high diastereoselectivity (e.g., 1:14 dr) and enantioselectivity (99% ee). acs.org

The following table summarizes representative findings in the stereoselective synthesis of chiral 2-oxoindoline derivatives.

| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

| Bifunctional Thiourea | Propionyl acetate derivatives, Nitrosobenzene compounds | Spirocyclic oxindoles | >20:1 | >99% | up to 99% |

| Bimetallic Ir/Mg Catalysis | α-Benzothiazyl acetamide (B32628), Trisubstituted allylic carbonates | α-Allylated acetamides | up to 19:1 | up to 99% | up to 84% |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nlnih.gov This approach offers high atom economy, efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. rug.nlnih.gov MCRs have been effectively utilized in the synthesis of various heterocyclic scaffolds, including those based on the indole (B1671886) and oxindole cores. nih.govrsc.org

The versatility of MCRs stems from their ability to combine diverse starting materials in a convergent manner. rug.nl For example, the Ugi reaction, an isocyanide-based MCR, can be used to directly synthesize a 2-oxo-1-pyrrolidino acetamide scaffold from γ-aminobutyric acid, a carbonyl compound, and an isocyanide in a single operation. nih.gov This strategy allows for the modular assembly of complex structures by varying the individual components. rsc.org

Researchers have charted the chemical reaction space around the combination of carbonyls, amines, and α-acidic isocyanides to selectively access a variety of unsaturated imidazolone (B8795221) scaffolds, which can be further functionalized. nih.gov While not directly yielding this compound, these principles demonstrate the power of MCRs to create diverse heterocyclic systems that can be precursors or analogues. The ability to control reaction pathways by modifying reaction parameters is a key advantage of this approach. nih.gov

The following table provides an overview of MCRs relevant to the assembly of heterocyclic scaffolds.

| MCR Type | Key Reactants | Resulting Scaffold | Key Features |

| Ugi Reaction | γ-Aminobutyric acid, Carbonyl, Isocyanide | 2-Oxo-1-pyrrolidino acetamide | Direct scaffold synthesis in a single step. nih.gov |

| Orru Transformation | Carbonyls, Amines, α-Acidic isocyanides | Unsaturated Imidazolones | Access to diverse chemotypes through controlled reaction pathways. nih.gov |

| Indole-based MCR | Indole, Formaldehyde, Amino hydrochloride | Indole-fused seven-membered heterocycles | Modular assembly and potential for late-stage peptide modification. rsc.org |

Catalytic Methods in 2-Oxoindoline Synthesis (e.g., Palladium-catalyzed)

Catalytic methods, particularly those employing transition metals like palladium, are indispensable for the synthesis of 2-oxoindoline derivatives. Palladium-catalyzed reactions offer high efficiency, functional group tolerance, and the ability to form challenging carbon-carbon and carbon-heteroatom bonds. researchgate.net

A prominent example is the palladium-catalyzed α-arylation of amides, which provides a mild and high-yielding route to oxindoles. nih.govorganic-chemistry.org Catalysts comprising Pd(OAc)₂ and ligands such as tricyclohexylphosphine (B42057) (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs) have been shown to be highly effective. nih.govorganic-chemistry.org These systems can facilitate reactions at room temperature and even enable the use of less reactive aryl chlorides at elevated temperatures (70°C). nih.govorganic-chemistry.org A key achievement of this method is the formation of quaternary carbon centers in α,α-disubstituted oxindoles under mild conditions. nih.gov Mechanistic studies indicate that the rate-limiting step is the oxidative addition of the aryl halide to the palladium catalyst. nih.gov

Palladium catalysis is also crucial for constructing more complex architectures, such as spiroindenyl-2-oxindoles. nih.gov A cascade reaction involving a Heck process followed by C-H functionalization has been developed, starting from 2-bromoarylamides and vinyl bromides. nih.gov This reaction proceeds through the formation of a spiropalladacycle intermediate, which then reacts with the vinyl bromide to yield the final spirocyclic product. nih.gov

The table below summarizes key aspects of palladium-catalyzed methods for 2-oxoindoline synthesis.

| Catalytic System | Substrates | Product Type | Key Advantages |

| Pd(OAc)₂ / PCy₃ or NHC | Amides, Aryl halides | α-Aryloxindoles | Mild conditions, high yields, formation of quaternary centers, use of aryl chlorides. nih.govorganic-chemistry.org |

| Palladium Catalyst | 2-Bromoarylamides, Vinyl bromides | Spiroindenyl-2-oxindoles | Expeditious construction of complex spirocycles via a cascade reaction. nih.gov |

Hybrid Molecule Design incorporating the 2-Oxoindoline Scaffold

The design of hybrid molecules, which combine the 2-oxoindoline scaffold with other pharmacologically active moieties, is a widely used strategy in drug discovery to develop compounds with enhanced or novel biological activities. nih.govnih.gov This approach leverages the principle of scaffold hybridization to target multiple biological pathways or to improve pharmacokinetic properties.

One example is the integration of the oxindole and thiazole (B1198619) scaffolds to create novel hybrids. nih.gov Inspired by the structure of the VEGFR-2 inhibitor sunitinib, which features an oxindole core, researchers have synthesized 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov This design aims to combine the anticancer properties associated with both heterocyclic systems. nih.gov

Another strategy involves fusing the oxindole ring with pyrazolo[3,4-d]pyrimidine and aminopurine scaffolds. nih.gov This design was conceived to create multitargeted agents against enzymes like CDK6 and VEGFR-2, which are implicated in cancer progression. By replacing the pyrido[3,4-d]pyrimidine (B3350098) scaffold of the known inhibitor palbociclib (B1678290) with these alternative heterocyclic systems, researchers aimed to establish new binding interactions within the target enzyme's active site. nih.gov The inclusion of various electron-donating and electron-withdrawing groups on the oxindole ring allows for the fine-tuning of the molecule's electronic properties and biological activity. nih.gov

The following table highlights examples of hybrid molecule design incorporating the 2-oxoindoline scaffold.

| Hybrid Scaffold | Fused Moiety | Design Rationale | Target |

| 2-Oxoindolin-3-ylidene | Thiazole | Combination of two privileged anticancer scaffolds. nih.gov | VEGFR-2 |

| Oxindole-fused | Pyrazolo[3,4-d]pyrimidine, Aminopurine | Multitargeted inhibition by mimicking known inhibitors. nih.gov | CDK6, VEGFR-2 |

| Indolin-2-one | 1-Benzyl-1H-1,2,3-triazole | Based on structural features of donepezil. researchgate.net | Acetylcholinesterase (AChE) |

Synthesis of Spirocyclic 2-Oxoindoline Derivatives

Spirocyclic 2-oxoindoline derivatives, characterized by a spiro-fused ring at the C3 position of the oxindole core, represent a unique class of three-dimensional molecules that are prevalent in natural products and have significant applications in drug discovery. nih.gov The synthesis of these structurally complex molecules requires specialized and efficient chemical methods.

Palladium-catalyzed spirocyclization has emerged as a powerful technique. One such method involves the reaction of 2-bromoarylamides with vinyl bromides, proceeding through a cascade Heck/C-H functionalization process to form spiroindenyl-2-oxindoles. nih.gov This reaction demonstrates how transition metal catalysis can be used to construct intricate spirocyclic systems in a controlled manner. nih.gov

Annulation reactions promoted by organic bases also provide a route to spiro-oxindoles. A DABCO (1,4-diazabicyclo[2.2.2]octane)-promoted annulation of bindone (B167395) with 3-methyleneoxindoles has been shown to produce diverse spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives. acs.org The reaction conditions can be tuned to selectively afford different structural isomers, highlighting the versatility of this approach. acs.org

Furthermore, cycloaddition reactions are a common strategy for building spirocyclic frameworks. For instance, the synthesis of spiropyrrolidine-oxindoles can be achieved via [3+2] cycloaddition reactions. rsc.org Another approach describes a simple reaction of oxindole derivatives with 1,2-diaza-1,3-dienes to produce 2-oxo-spiro[indole-3,4′-pyridines] through a double Michael addition/cyclization sequence. rsc.org

The table below presents a summary of synthetic methods for spirocyclic 2-oxoindoline derivatives.

| Synthetic Method | Key Reagents | Resulting Spirocycle |

| Palladium-catalyzed Spirocyclization | 2-Bromoarylamides, Vinyl bromides | Spiroindenyl-2-oxindoles nih.gov |

| DABCO-promoted Annulation | Bindone, 3-Methyleneoxindoles | Spiro[indeno[1,2-a]fluorene-5,3′-indolines] acs.org |

| Double Michael Addition/Cyclization | Oxindole derivatives, 1,2-Diaza-1,3-dienes | 2-Oxo-spiro[indole-3,4′-pyridines] rsc.org |

| [3+2] Cycloaddition | Isatin (B1672199) N,N'-cyclic azomethine imine, Malononitrile | Dispirocyclopentanebisoxindoles nih.gov |

Biological Activity Spectrum of 2 Oxoindoline 6 Carboxamide Derivatives

Anticancer and Antiproliferative Activity Research

Derivatives of 2-oxoindoline-6-carboxamide have demonstrated notable efficacy in the realm of oncology research. Their multifaceted mechanisms of action include the direct inhibition of cancer cell growth and the modulation of processes essential for tumor survival and expansion, such as angiogenesis.

A significant body of research has substantiated the antiproliferative effects of 2-oxoindoline derivatives against a wide array of human cancer cell lines. These studies typically involve treating cancer cells with various concentrations of the compounds and measuring their ability to inhibit cell growth, often expressed as the half-maximal inhibitory concentration (IC50).

For instance, certain N-substituted 1H-indole-2-carboxamides have been evaluated for their antiproliferative activity against cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). nih.govresearchgate.net In one study, specific compounds demonstrated potent cytotoxicity, with IC50 values as low as 0.33 µM against K-562 cells and 1.01 µM against HCT-116 cells. nih.gov Another study highlighted the efficacy of indole-6-carboxylate ester derivatives against HepG2 (liver cancer), HCT-116, and A549 (lung cancer) cell lines. nih.gov

Furthermore, novel 3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindoline derivatives have shown dose-dependent inhibition of cell growth in HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 cell lines. tandfonline.com The IC50 values for some of these compounds were comparable to the standard anticancer agent, cisplatin. tandfonline.com Similarly, α-aminophosphonate derivatives incorporating the indole-2,3-dione moiety have been shown to inhibit the proliferation of MCF-7, IMR-32, and Hep-G2 cells, among others. nih.gov Research has also explored the impact of substituted imidazo[1,2-b]pyridazine (B131497) compounds on the IMR-32 neuroblastoma cell line, revealing antiproliferative effects through mechanisms such as cell cycle arrest. mdpi.com

The table below summarizes the antiproliferative activity of selected 2-oxoindoline derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Derivative Class | Key Findings |

| HepG-2 | Liver Cancer | Indole-6-carboxylate esters | Demonstrated antiproliferative activity. nih.gov |

| HCT-116 | Colon Cancer | N-substituted 1H-indole-2-carboxamides | Potent activity with IC50 values around 1.01 µM. nih.govresearchgate.net |

| MCF-7 | Breast Cancer | N-substituted 1H-indole-2-carboxamides | Moderate cytotoxicity observed. nih.govresearchgate.net |

| HeLa | Cervical Cancer | 3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindoline | Dose-dependent inhibition of cell growth. tandfonline.com |

| A549 | Lung Cancer | Indole-6-carboxylate esters | Showed antiproliferative effects. nih.gov |

| DU145 | Prostate Cancer | Not explicitly detailed in the provided search results. | |

| PC-3 | Prostate Cancer | Not explicitly detailed in the provided search results. | |

| IMR-32 | Neuroblastoma | α-aminophosphonates with indole-2,3-dione | Inhibition of cell proliferation. nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 2-oxoindoline derivatives have been identified as potent inhibitors of angiokinases, which are key regulators of angiogenesis. One of the primary targets in this context is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Research has led to the design and synthesis of quinazoline-oxindole hybrids as type II angiokinase inhibitors. nih.govresearchgate.net These compounds have shown pronounced inhibitory activity on VEGFR-2, with some derivatives exhibiting IC50 values in the sub-micromolar range (e.g., 0.46 µM). nih.gov The design of these molecules often aims to position the quinazoline (B50416) scaffold in the hinge region of the kinase, while the oxindole (B195798) moiety occupies a hydrophobic back pocket, leading to effective inhibition. nih.govresearchgate.net

Furthermore, a study on indole-6-carboxylate ester derivatives identified a compound with a chloro group at the 4-position of the aromatic ring as having the highest VEGFR-2 enzyme inhibitory activity. nih.gov The modulation of angiogenesis has also been observed with coumarin (B35378) derivatives, which have demonstrated anti-angiogenic activity in both zebrafish and chick models. nih.gov These findings underscore the potential of this compound and related structures to disrupt the blood supply to tumors, thereby impeding their growth.

Antimicrobial and Antitubercular Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat various microbial pathogens. This includes bacteria, fungi, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

The 2-oxoindoline scaffold is a component of various molecules that have been explored for their antibacterial properties. For instance, α-aminophosphonates, which can be coupled with indole-2,3-dione moieties, are known to possess antibacterial activity. nih.gov Studies on quinolonecarboxylic acid derivatives have also revealed potent antibacterial activities against both Gram-positive and Gram-negative pathogens. nih.gov While not exclusively focused on the 6-carboxamide substitution, this research highlights the broader potential of the 2-oxoindoline core in the development of new antibacterial agents.

The antifungal potential of 2-oxoindoline derivatives has also been a subject of investigation. Research has shown that 3-indolyl-3-hydroxy oxindole derivatives exhibit moderate to excellent antifungal activities against a range of plant pathogenic fungi. nih.govnih.gov Certain compounds within this class displayed remarkable and broad-spectrum antifungal activities, with some showing efficacy superior to that of commercial fungicides. nih.govnih.gov The introduction of halogen substituents (I, Cl, or Br) at specific positions on the oxindole and indole (B1671886) rings was found to be crucial for potent antifungal activity. nih.govnih.gov Additionally, novel azole derivatives linked to indole/indoline (B122111) moieties have demonstrated high activity against drug-resistant Candida albicans when used in combination with fluconazole. rsc.org

A particularly promising area of research for this compound derivatives is in the treatment of tuberculosis. Several studies have highlighted the potent antitubercular activity of indole-2-carboxamides. These compounds have been shown to be effective against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov

The likely target for some of these indolecarboxamides has been identified as the trehalose (B1683222) monomycolate transporter MmpL3, which is essential for the mycobacterial cell wall synthesis. nih.govnih.gov Further structure-activity relationship (SAR) studies have led to the identification of analogs with excellent activity against M. tuberculosis strains, with minimum inhibitory concentrations (MIC) in the nanomolar range. nih.gov Research on quinolone derivatives has also identified compounds with significant in vitro anti-tubercular activity against the M. tuberculosis H37Rv strain and MDR-TB strains. rsc.org The table below presents a summary of the antitubercular activity of some of these derivatives.

| Derivative Class | Target Strain(s) | Key Findings |

| Indole-2-carboxamides | M. tuberculosis (drug-sensitive, MDR, XDR) | Excellent activity with MIC values as low as 0.012 µM. nih.gov |

| Quinolone derivatives | M. tuberculosis H37Rv, MDR-TB | MIC values in the range of 1.2–3 µg/mL. rsc.org |

| Carboxamide derivatives of 2-Quinolones | M. tuberculosis | Promising antitubercular activity. orientjchem.org |

| Pyrazole-4-carboxamide derivatives | M. tuberculosis H37Rv | Reasonably effective antitubercular activity. japsonline.com |

Enzyme and Receptor Modulation Studies

Derivatives of the 2-oxoindoline scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Notably, certain 3-substituted-2-oxindole derivatives have demonstrated significant inhibitory activity against multiple tyrosine kinases. researchgate.net One particular compound, referred to as 5k, emerged as a potent multi-targeted kinase inhibitor, exhibiting significant activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The inhibitory concentrations (IC50) for this compound were found to be in the nanomolar range, comparable to the established kinase inhibitor sunitinib. researchgate.net VEGFR-2, a key mediator of angiogenesis, is a critical target in cancer therapy as it plays a pivotal role in tumor growth and metastasis. researchgate.net Similarly, EGFR and CDKs are well-established targets for anticancer drug development due to their roles in cell proliferation and survival. researchgate.net

Table 1: Kinase Inhibition Profile of Compound 5k

| Enzyme Target | IC50 (nM) |

|---|---|

| EGFR | 40 - 204 |

| Her2 | 40 - 204 |

| VEGFR-2 | 40 - 204 |

| CDK2 | 40 - 204 |

Note: The source provides a range for the IC50 values against the specified enzymes. researchgate.net

The modulation of metabolic enzymes is a key therapeutic strategy for various diseases, including cancer and autoimmune disorders. Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov This metabolic pathway is implicated in creating an immunosuppressive microenvironment. nih.gov IDO1 is expressed in various tumor types and is associated with reduced infiltration of effector T cells, thereby helping tumors evade the immune system. nih.gov While the broader class of indole derivatives has been extensively studied as IDO1 inhibitors, specific research on this compound derivatives in this context is an active area of investigation. The development of dual inhibitors targeting both IDO1 and other metabolic enzymes represents a promising approach in cancer therapy. researchgate.net

The interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. nih.gov Inhibition of this interaction can reactivate p53, leading to the suppression of tumor growth. rcsb.org Spirooxindole derivatives have been identified as a privileged structural class for the inhibition of the MDM2-p53 protein-protein interaction. acs.org These compounds mimic the key interactions of p53 with MDM2, thereby disrupting the complex. For instance, a potent spiro-oxindole-containing compound, designated as 8(41), was found to bind to MDM2 with a Ki of 23.5 nM and effectively activate wild-type p53 in cancer cells. nih.gov Another compound, SAR405838 (MI-77301), binds to MDM2 with a Ki of 0.88 nmol/L and has shown high specificity. acs.org The structural complexity and dense stereochemistry of these spiro-oxindole derivatives are crucial for their potent inhibitory activity. acs.org

Table 2: MDM2-p53 Interaction Inhibitory Activity of Selected Spirooxindole Derivatives

| Compound | Binding Affinity (Ki) |

|---|---|

| 8(41) | 23.5 nM |

| SAR405838 (MI-77301) | 0.88 nM |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis. nih.gov They are a well-established target for anticancer drugs. While various chemical scaffolds are known to interact with tubulin, the 2-oxoquinoline arylaminothiazole derivatives have been identified as promising tubulin inhibitors. researchgate.net These compounds are structurally related to the 2-oxoindoline core. Molecular docking studies have shown that these derivatives can bind to the colchicine (B1669291) binding site of tubulin, a key pocket for microtubule-destabilizing agents. nih.gov For example, compound 6, a 2-oxoquinoline arylaminothiazole derivative, was identified with a low total score of 3.8095 in docking studies, indicating a favorable binding interaction. researchgate.net The fluorine group of the phenyl ring of this compound forms a hydrogen bond with the Asn 167 residue of tubulin. researchgate.net

The Dengue virus (DENV) is a major global health concern, and its non-structural protein 5 (NS5), which contains an RNA-dependent RNA polymerase (RdRp) domain, is a crucial target for antiviral drug development. nih.govnih.gov A series of novel oxindole carboxamide derivatives have been designed and synthesized as inhibitors of the DENV NS5 RdRp. nih.gov These compounds were evaluated for their binding affinity to the viral protein. Out of a series of 12 derivatives, four compounds, OCA-10c, OCA-10f, OCA-10j, and OCA-10i, exhibited high affinity for the NS5 RdRp. nih.govnih.gov The dissociation constants (KD) for these compounds were determined to be in the micromolar range, indicating potent binding. nih.gov

Table 3: Binding Affinity of Oxindole Carboxamide Derivatives to DENV NS5 RdRp

| Compound | Dissociation Constant (KD) (μM) |

|---|---|

| OCA-10c | 1.376 |

| OCA-10f | 1.63 |

| OCA-10j | 7.08 |

| OCA-10i | 9.32 |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. Novel series of indolin-2-one-based sulfonamides have been developed as potential carbonic anhydrase inhibitors. unifi.it These compounds have shown inhibitory activity against various human CA (hCA) isoforms, including the tumor-associated isoforms CA IX and XII. unifi.it For example, a series of substituted sulfonamides demonstrated potent inhibition of the membrane-bound isoform hCA IV, with KI values ranging from 4.0 to 46.1 nM. unifi.it The substitution pattern on the indolin-2-one moiety was found to be crucial for the inhibitory activity against this particular isoform. unifi.it

Table 4: Inhibitory Activity of Indolin-2-one-based Sulfonamides against hCA IV

| Compound Series | Inhibition Constant (KI) Range (nM) |

|---|---|

| 3b-f | 4.0 - 46.1 |

| 3a (unsubstituted) | 272.3 |

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The oxindole scaffold, the core structure of this compound, has been a subject of investigation for its potential as an antimicrobial agent through the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a validated target for antibiotics. iglobaljournal.com Studies have shown that certain C3-substituted oxindole derivatives can act as inhibitors of this enzyme. For instance, a series of derivatives were reported to inhibit DNA gyrase isolated from S. aureus, with some compounds demonstrating potent activity with IC₅₀ values around 19 µM. researchgate.net

Furthermore, research into hybrid molecules incorporating the oxindole ring has explored DNA gyrase inhibition. Docking studies with 1-phenylpyrazolyl substituted oxindole scaffolds projected the structure into a hydrophobic pocket of the DNA gyrase enzyme. iglobaljournal.com One lead compound from this series exhibited an estimated inhibition constant (Ki) of 101.72 µM against DNA gyrase. iglobaljournal.com While these findings point to the potential of the broader oxindole class as DNA gyrase inhibitors, specific research focusing on this compound derivatives as dual inhibitors of both DNA gyrase and Dihydrofolate Reductase (DHFR) is not extensively documented in the reviewed literature. DHFR is another key enzyme in metabolic pathways, and its inhibition is a mechanism for certain antimicrobial and anticancer agents. researchgate.netresearchgate.net Although various heterocyclic compounds are studied as DHFR inhibitors, a direct and established link to the this compound scaffold remains an area for further investigation. researchgate.net

Other Pharmacological Activities of Research Interest

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End products (AGEs). The accumulation of AGEs is implicated in the progression of diabetic complications. The discovery of agents that can inhibit this process is an active area of research. ingentaconnect.comresearchgate.net Oxindole derivatives have emerged as promising candidates in this field.

In one study, a series of 23 different 3-arylidenyl oxindole derivatives were synthesized and evaluated for their in vitro antiglycation potential. researchgate.net The compounds displayed a wide range of activity, with IC₅₀ values from 150.4 to 856.7 µM. ingentaconnect.comresearchgate.net Notably, several derivatives showed superior activity compared to the standard antiglycation agent, rutin (B1680289) (IC₅₀ = 294.5 ± 1.50 µM). researchgate.net The most potent compound in the series was 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, with an IC₅₀ value of 150.4 ± 2.5 µM. researchgate.net Structure-activity relationship analysis suggested that the nature and position of the substituent on the phenyl ring significantly influence the antiglycation activity. researchgate.net

| Compound Derivative | Substitution Pattern (R) | Antiglycation Activity (IC₅₀ in µM) |

|---|---|---|

| 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 3-Cl | 150.4 ± 2.5 |

| 3-[(4-Hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 4-OH | 194.4 ± 2.1 |

| 3-[(4-Methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 4-OCH₃ | 267.6 ± 5.4 |

| 3-[(4-Methylphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 4-CH₃ | 284.8 ± 5.3 |

| 3-[(2-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 2-Cl | 305.5 ± 4.8 |

| 3-[(4-Fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 4-F | 379.3 ± 1.1 |

| Rutin (Standard) | - | 294.5 ± 1.50 |

Antioxidant compounds are vital for protecting against oxidative stress, which is implicated in numerous chronic diseases. nih.gov The 2-oxoindoline scaffold has been investigated for its free radical scavenging capabilities, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov

Studies on 3-substituted-2-oxindole derivatives have shown that these compounds can exhibit moderate to good antioxidant activity when compared to standards like ascorbic acid. nih.gov The antioxidant potential is often concentration-dependent. For example, the activity of 3-hydroxy-3-substituted oxindoles was found to increase in a concentration-dependent manner from 10 to 500 μg/ml. nih.gov Halogen substitutions at the 5-position of the isatin (B1672199) ring also appear to influence activity. In a series of 3-aroyl methylene (B1212753) indol-2-ones, compounds with halogen substitutions at position 5 demonstrated good antioxidant activity, with maximum inhibition observed at concentrations between 20 and 25 μg/ml. nih.gov

Another study evaluated a series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene)-1,3-dihydro-2H-indol-2-ones. Several compounds from this series, notably those with chloro, fluoro, and methyl substitutions on the arylsulfonyl moiety, showed very good antioxidant activity in the DPPH assay at concentrations of 50, 100, and 200 μg/ml. nih.gov

| Compound Series | Key Structural Features | Antioxidant Assay | Observed Activity |

|---|---|---|---|

| 3-Aroyl methylene indol-2-ones | Halogen substitution at position 5 | DPPH | Good activity, maximal at 20-25 µg/ml |

| 3-Hydroxy-3-substituted oxindoles | 5-Fluoro and 5-methyl analogues | DPPH | Activity increased with concentration (10-500 µg/ml) |

| 3(Z)-{4-[4-(Arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | Substituents on arylsulfonyl group (e.g., -Cl, -F, -CH₃) | DPPH | Good to very good activity at 50-200 µg/ml |

The immunomodulatory potential of oxindole derivatives has been explored, often through the lens of anti-inflammatory activity, as the immune response and inflammation are intrinsically linked. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target enzymes like cyclooxygenase (COX). nih.gov More recent strategies have focused on developing agents that can dually inhibit both COX and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways, to achieve superior anti-inflammatory effects. nih.govnih.gov

Research into novel oxindole conjugates has adopted this dual-inhibitor strategy. nih.gov Three series of oxindole derivatives were synthesized and evaluated for their anti-inflammatory activities. nih.gov Several compounds, including esters and imines derived from the oxindole core, demonstrated potent effects. nih.gov For example, compound 4h from the study showed dual inhibitory activity with an IC₅₀ of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.gov Other derivatives, such as 6d , 6f , 6j , and 7m , revealed edema inhibition up to 100.00% in in vivo models, indicating significant anti-inflammatory and, by extension, potential immunomodulatory effects. nih.govnih.gov These findings suggest that the oxindole scaffold can be effectively modified to create potent modulators of key inflammatory pathways. nih.gov

| Compound ID | Compound Type | Key Anti-inflammatory/Immunomodulatory Finding |

|---|---|---|

| 4h | Oxindole ester derivative | Dual COX-2 (IC₅₀ = 0.0533 µM) and 5-LOX (IC₅₀ = 0.4195 µM) inhibitor |

| 4l | Oxindole ester derivative | 100.00% writhing protection (analgesic activity) |

| 6d, 6f, 6j | Oxindole ester derivatives | High edema inhibition (% up to 100.00%) |

| 7j, 7m | Oxindole imine derivatives | High edema inhibition and/or writhing protection |

Mechanistic Elucidation of 2 Oxoindoline 6 Carboxamide Derivative Actions

Cellular Mechanism Research

At the cellular level, derivatives of 2-oxoindoline-6-carboxamide have been shown to interfere with fundamental processes that are essential for the survival and proliferation of cancer cells.

The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a critical target for therapeutic intervention. A number of studies have demonstrated that 2-oxoindoline derivatives can effectively halt the progression of the cell cycle in cancer cells, thereby inhibiting their division and growth.

Research has shown that certain 2-oxoindoline hydrazone derivatives can cause cell cycle arrest at different phases. For instance, some derivatives have been observed to induce a G1 phase arrest, while others cause an arrest at the S phase or the G1/S transition point. This differential effect on the cell cycle highlights the nuanced structure-activity relationships within this class of compounds. One study on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides found that representative compounds caused an accumulation of U937 cells in the S phase of the cell cycle.

The ability of these compounds to induce cell cycle arrest is often linked to their interaction with cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, these derivatives can prevent the transition of cancer cells from one phase of the cell cycle to the next, ultimately leading to a cessation of proliferation.

Table 1: Effect of 2-Oxoindoline Derivatives on Cell Cycle Progression

| Compound Type | Cell Line | Phase of Arrest | Reference |

| 2-Oxoindoline hydrazones | MCF7 | G1, S, G1/S | |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | U937 | S |

In addition to halting cell cycle progression, this compound derivatives are potent inducers of apoptosis, or programmed cell death. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate indefinitely. Compounds that can reactivate this process are therefore of significant therapeutic interest.

Studies have demonstrated that various derivatives of 2-oxoindoline can trigger apoptosis in cancer cells through multiple pathways. One key mechanism is the activation of caspases, a family of proteases that are central to the execution of apoptosis. Certain 3-arylidene-2-oxindole derivatives have been shown to induce the expression of caspase-3 and caspase-9. The activation of these caspases leads to a cascade of events that dismantle the cell in a controlled manner, without inducing an inflammatory response.

Furthermore, these compounds have been found to modulate the expression of proteins that regulate apoptosis, such as p53. The p53 protein, often referred to as the "guardian of the genome," plays a crucial role in initiating apoptosis in response to cellular stress or DNA damage. Research has shown that some 2-oxoindoline derivatives can increase the expression of p53, thereby promoting the apoptotic process. For example, novel 2-oxoindoline-based acetohydrazides have been found to substantially induce late cellular apoptosis in U937 cells.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Research has shown that derivatives of this compound can modulate this pathway. Specifically, a study on 3-methylene-2-oxoindoline-5-carboxamide derivatives demonstrated a correlation between their anti-proliferative activity and the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This suggests that these compounds can inhibit the downstream signaling of the RAS/RAF/MEK/ERK pathway, thereby suppressing cancer cell growth.

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, contributing to cancer metastasis. The RAS/RAF/MEK/ERK pathway is known to be one of the signaling cascades that can induce EMT. While direct studies on the effect of this compound derivatives on EMT are limited, their ability to inhibit the ERK pathway suggests a potential mechanism for interfering with this process. By blocking ERK signaling, these compounds may prevent the transcriptional changes that drive EMT, thereby reducing the metastatic potential of cancer cells.

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents. One of the primary mechanisms of MDR is the overexpression of drug efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.

While direct evidence for the modulation of P-glycoprotein by this compound derivatives is not extensively documented, research on related carboxamide and flavonoid derivatives has shown potent inhibitory effects on P-gp. For instance, certain flavonoid derivatives have been found to reverse P-gp-mediated multidrug resistance by inhibiting its activity. These findings suggest that the carboxamide scaffold present in this compound derivatives could potentially interact with and inhibit P-glycoprotein, thereby overcoming multidrug resistance and enhancing the efficacy of co-administered chemotherapeutic drugs. Further investigation is warranted to specifically elucidate the role of this compound derivatives in the modulation of P-glycoprotein.

Molecular Mechanism Research

Delving deeper than the cellular level, molecular mechanism research aims to identify the specific biomolecules that this compound derivatives interact with to produce their therapeutic effects.

A crucial aspect of understanding the mechanism of action of this compound derivatives is the identification and validation of their direct molecular targets. The 2-oxoindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

One of the most well-established targets for 2-oxoindoline derivatives are protein kinases. The FDA-approved drug Sunitinib, which features an oxindole (B195798) core, is a multi-targeted receptor tyrosine kinase inhibitor. This has spurred research into other oxindole derivatives as kinase inhibitors. Indeed, various derivatives have been shown to target key kinases involved in cancer progression.

Table 2: Identified Molecular Targets of 2-Oxoindoline Derivatives

| Molecular Target | Therapeutic Relevance | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Cell cycle regulation | |

| Procaspase-3 | Apoptosis induction | |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis | |

| RAF/MEK/ERK Pathway Components | Cell proliferation and survival signaling |

In addition to kinases, other molecular targets have been identified. For example, certain 2-oxoindoline-based acetohydrazides have been designed as procaspase-3 activating compounds, directly targeting a key component of the apoptotic machinery. The validation of these molecular targets is a critical step in the drug development process, confirming that the interaction of the compound with its target is responsible for the observed biological effect. This is often achieved through a combination of biochemical assays, structural biology studies, and genetic approaches.

Comprehensive Protein-Ligand Binding Studies

The mechanism of action of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization. Comprehensive protein-ligand binding studies, employing both in-vitro biochemical assays and in-silico molecular docking, have provided significant insights into how these compounds engage with their biological targets.

Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

A series of oxoindoline phenylhydrazine (B124118) carboxamides has been investigated for their inhibitory activity against various human NTPDase isoforms. These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. The inhibition of these enzymes is a potential therapeutic strategy for several diseases. nih.gov

In-vitro evaluation of these derivatives identified several potent and selective inhibitors. For instance, compound 2h emerged as a highly potent inhibitor of h-NTPDase1 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. Similarly, compounds 2d , and 2a demonstrated significant potency against h-NTPDase2, and h-NTPDase3/8 respectively. nih.gov The selectivity of these compounds is a key finding, with derivatives like 2e , 2f , 2g , and 2h showing selective inhibition of h-NTPDase1, and 2b being a selective h-NTPDase3 inhibitor. nih.gov

Molecular docking studies were conducted to elucidate the binding modes of these potent inhibitors within the enzyme active sites. The computational results were found to be in agreement with the experimental in-vitro data, suggesting a credible binding hypothesis. nih.gov These studies provide a structural basis for the observed inhibitory activity and selectivity, paving the way for the design of next-generation NTPDase inhibitors.

| Compound | Target Isoform | IC₅₀ (µM) |

|---|---|---|

| 2a | h-NTPDase3 | 0.30 ± 0.04 |

| 2a | h-NTPDase8 | 0.16 ± 0.02 |

| 2b | h-NTPDase3 | Selective Inhibitor |

| 2d | h-NTPDase2 | 0.15 ± 0.01 |

| 2h | h-NTPDase1 | 0.12 ± 0.03 |

Inhibition of the RAF/MEK/ERK Signaling Pathway

Another class of derivatives, 3-methylene-2-oxoindoline-5-carboxamides, has been synthesized and evaluated for anti-proliferative activity against human lung adenocarcinoma epithelial cells (A549). researchgate.net This pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.

The biological evaluation revealed that most of the synthesized compounds displayed potent inhibitory activity. Compound 6l was identified as the most potent derivative, with an IC₅₀ value of 3.0 µM. researchgate.net Further mechanistic studies using western blot analysis confirmed that the anti-proliferative effects of these active compounds were correlated with the blockade of phosphorylation of extracellular signal-regulated kinases (ERK1/2). researchgate.net

To understand the molecular basis of this inhibition, molecular docking studies were performed. These studies provided valuable insights into the binding interactions between the 3-methylene-2-oxoindoline-5-carboxamide scaffold and its putative kinase target. The binding mode analysis helps to rationalize the structure-activity relationship (SAR) observed in the series and provides a foundation for the future design of more potent inhibitors targeting the RAF/MEK/ERK pathway. researchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| 6l | 3.0 |

These comprehensive studies, combining quantitative biochemical assays with detailed molecular modeling, are essential for elucidating the mechanisms by which this compound derivatives exert their biological effects. The detailed binding data, including affinity and selectivity profiles, alongside the structural insights from docking studies, provide a robust framework for the continued development of this promising class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on the 2-Oxoindoline-6-carboxamide Core (e.g., at N1, C3, C5, C6)

Substitutions at various positions of the 2-oxoindoline ring system are a key strategy for modulating the biological profile of these compounds. The electronic and steric properties of substituents at the N1, C3, and C5 positions, in particular, play a pivotal role.

N1 Position: The nitrogen atom of the oxoindoline core can be substituted to alter the compound's properties. N-alkylation or N-acylation can influence the molecule's conformation and its ability to act as a hydrogen bond donor. Studies on related indole-containing scaffolds have shown that modifying the N-substituent can dramatically alter the functional activity, converting a compound from an agonist to an antagonist or inverse agonist.

C3 Position: The C3 position is often a site for introducing diversity. The size and nature of the substituent at C3 are critical. For instance, in related 1H-indole-2-carboxamide series, smaller groups like hydrogen or methyl at the C3 position are often preferred over larger groups such as ethyl, suggesting that steric bulk at this position can be detrimental to activity. The C3 position is also a potential stereocenter, the configuration of which has profound biological implications.

C5 Position: The C5 position on the benzene (B151609) ring portion of the scaffold is frequently modified to fine-tune activity and properties. The introduction of halogen atoms like fluorine or chlorine is a common strategy. In some series, a 5-chloro substituent has been shown to be more potent than a 5-fluoro group, although this is not a universal trend, indicating that the electronic effects and lipophilicity imparted by the substituent are context-dependent.

C6 Position: The placement of the carboxamide group at the C6 position is a defining feature of this scaffold. While modifications are often focused on the amide portion itself, the substitution pattern on the aromatic ring can influence the orientation and electronic properties of this carboxamide linker.

The following table summarizes the general impact of substituents at key positions on the 2-oxoindoline core.

| Position | Type of Substituent | General Impact on Activity/Properties |

| N1 | Alkyl, Acyl, Sulfonyl | Modulates hydrogen bonding capacity; can significantly alter functional activity (e.g., agonist vs. antagonist). |

| C3 | Small Alkyl (H, Me), Arylidene | Steric bulk is often critical; smaller groups may be preferred. Introduces a key stereocenter. |

| C5 | Halogens (F, Cl), Methoxy | Fine-tunes electronic properties and lipophilicity; can enhance potency and affect pharmacokinetics. |

| C6 | Carboxamide | Serves as a primary interaction point and linker to other pharmacophoric elements. |

Significance of the Carboxamide Linker and its Substitutions

Substitutions on the amide nitrogen (R-groups in -CONH-R) are a primary way to explore the SAR of this part of the molecule. The activity of related carboxamide-containing compounds is often sensitive to the nature of these substituents. For example, studies on 1H-indole-2-carboxamides showed that dialkylamino substituents on a phenyl ring attached to the carboxamide linker saw activity increase from methyl to ethyl groups, and then decline with longer alkyl chains, indicating an optimal size and lipophilicity for the substituent. The amide bond itself can be susceptible to enzymatic cleavage, and designing more stable analogues is a common goal in drug development.

| Carboxamide N-Substituent | Example Group | Potential Impact |

| Alkyl Chains | Methyl, Ethyl, Propyl | Lipophilicity and steric bulk can be optimized for target binding. |

| Cyclic Amines | Piperidinyl, Pyrrolidinyl | Can provide a basic nitrogen for salt formation and introduce conformational rigidity. |

| Aromatic/Heteroaromatic Rings | Phenyl, Pyridinyl | Allows for additional π-stacking or other specific interactions with the target protein. |

Investigation of Stereochemistry on Biological Activity

For 2-oxoindoline derivatives that are substituted at the C3 position, stereochemistry is a critical determinant of biological activity. The C3 position becomes a chiral center, and the absolute configuration dictates the three-dimensional arrangement of the substituent. This spatial orientation is often fundamental for proper binding to the active site of a target protein. It is common for one enantiomer of a chiral drug to be significantly more active than the other, or for the two enantiomers to have entirely different biological activities. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are essential steps in the development of C3-substituted this compound derivatives.

Bioisosteric Modifications and Scaffold Hopping Approaches

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity.

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties. A common application for this scaffold would be the replacement of the amide bond in the C6-carboxamide linker to enhance metabolic stability. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can serve as effective amide bioisosteres. Another approach is the use of a "retro-amide," which reverses the N-H and C=O components, a modification that can maintain hydrogen bonding patterns while altering susceptibility to proteases.

Scaffold hopping is a more drastic approach that involves replacing the central 2-oxoindoline core with a structurally different scaffold while preserving the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a different intellectual property profile. For example, researchers have successfully "hopped" from an indole (B1671886) core to an indazole framework to create dual inhibitors of MCL-1 and BCL-2, demonstrating that the core heterocyclic system can be exchanged while maintaining the desired biological outcome.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Carboxamide (-CONH-) | 1,2,4-Oxadiazole, 1,2,4-Triazole | Improves metabolic stability against amidases. |

| Carboxamide (-CONH-) | Retro-amide (-NHCO-) | Alters metabolic profile while potentially maintaining H-bonding. |

| 2-Oxoindoline Core | Indazole, Benzimidazole | (Scaffold Hop) Creates novel chemical entities with potentially improved properties (e.g., solubility, patentability). |

Influence of Fused Heterocycles and Hybrid Structures

Fusing additional heterocyclic or carbocyclic rings to the this compound scaffold can create rigid, tetracyclic, or pentacyclic structures with unique pharmacological profiles. These hybrid structures can explore a larger chemical space and introduce new interaction points with biological targets.

Examples of such strategies include:

Spiro-fused systems: Creating spirocycles at the C3 position, such as spiropyrrolidine-oxindoles, results in complex three-dimensional structures that are prevalent in many natural products and have shown a wide range of bioactivities.

Annulated systems: Fusing rings across the existing bonds of the oxoindoline core can lead to novel frameworks. For instance, indeno[1,2-b]quinoline-6-carboxamides are tetracyclic structures that have been investigated as topoisomerase inhibitors. Other examples include the construction of pyrrolo-isoquinolines and imidazo-isoquinolines, which combine the features of multiple pharmacologically relevant heterocycles.

These complex fused systems often lead to compounds with increased rigidity, which can result in higher binding affinity and selectivity for their intended target by reducing the entropic penalty of binding.

| Fused/Hybrid Structure Type | Example Scaffold | Potential Therapeutic Area |

| Spiro-fused | Spiropyrrolidine-oxindole | Anticancer, Antibacterial. |

| Annulated (Fused) | Indeno[1,2-b]quinoline | Anticancer (Topoisomerase inhibition). |

| Annulated (Fused) | Pyrrolo-[2,1-a]isoquinoline | Antidepressant, Anticancer. |

Computational and Theoretical Investigations of 2 Oxoindoline 6 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. This method is instrumental in virtual screening and for understanding the structure-activity relationships of potential drug candidates.

In the context of the 2-oxoindoline scaffold, docking studies are pivotal in identifying potential protein targets and optimizing ligand interactions. For instance, a study on a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives used molecular docking to investigate their interaction with the RAF/MEK/ERK pathway, which is crucial in cancer cell proliferation. The docking results helped to rationalize the observed anti-proliferative activity and provided insights for the future design of more potent anti-lung cancer agents. researchgate.net Similarly, docking simulations of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were performed to predict their binding affinity within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the oxindole (B195798) core often participates in hydrogen bonding via its N-H and C=O groups. nih.gov

A docking analysis of designed 3-substituted-2-oxindole derivatives against microbial enzymes like methionyl-tRNA synthetase and tyrosyl-tRNA synthetase identified compounds with strong binding affinities, suggesting their potential as antimicrobial agents. nih.gov The binding energies from such studies provide a quantitative estimate of binding affinity, helping to rank and prioritize compounds for synthesis and biological testing.

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 3-methylene-2-oxoindoline-5-carboxamides | RAF/MEK/ERK Pathway Kinases | Provided insights into anti-proliferative activity and optimization for anti-cancer agents. | researchgate.net |

| 2-oxoindolin-3-ylidene thiazole derivatives | VEGFR-2 | Confirmed strong binding interactions, positioning a lead compound (4c) as a promising anticancer agent. | nih.gov |

| 3-substituted-2-oxindole derivatives | Methionyl-tRNA synthetase (1PFV) & Tyrosyl-tRNA synthetase (1JIL) | Identified hits with binding affinities of -10.1 kcal/mol, suggesting potential as novel antimicrobial leads. | nih.gov |

| Spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR (Pseudomonas aeruginosa) | Revealed binding energies from -5.8 to -8.2 kcal/mol, indicating affinity for the bacterial regulator protein. | mdpi.com |

Quantum Chemical Calculations (e.g., DFT studies, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT studies can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of molecular reactivity and stability.

While specific DFT data for 2-Oxoindoline-6-carboxamide is scarce, the methodology has been applied to related structures. For example, DFT analysis was used to explore the chemical reactivity and stability of novel spiro[furan-2,3′-indoline]-3-carboxylate derivatives , helping to integrate theoretical and experimental data. researchgate.net In another study, DFT calculations were employed to rationalize the reaction mechanisms of cycloadditions involving the indoline (B122111) scaffold, providing a deeper understanding of the reaction pathways. polimi.it For complex isoindoline-1,3-diones , DFT was used to calculate molecular and electronic properties, which helped to illustrate the reactivity of the synthesized compounds as potential inhibitors of the InhA enzyme. acs.org

These studies typically compute key quantum chemical descriptors that provide insight into a molecule's behavior:

HOMO Energy: Relates to the electron-donating ability of a molecule.

LUMO Energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO Gap: A larger gap implies higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): Maps charge distributions to identify sites susceptible to electrophilic or nucleophilic attack.

| Descriptor | Definition | Significance in Drug Design |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons. | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |